Tert-butyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate is a chemical compound that belongs to the class of organic compounds known as esters. Esters are commonly used in various chemical reactions and have applications in different fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions may include:
Reagents: Carboxylic acid, tert-butyl alcohol, acid catalyst (e.g., sulfuric acid)
Conditions: Reflux, removal of water by azeotropic distillation
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate can undergo various chemical reactions, including:
Hydrolysis: Breaking down the ester bond to form the corresponding carboxylic acid and alcohol.
Reduction: Reducing the ester to form the corresponding alcohol.
Substitution: Replacing the tert-butyl group with other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Hydrolysis: 2-(2,4-difluorophenyl)-2-(methylamino)acetic acid and tert-butyl alcohol
Reduction: 2-(2,4-difluorophenyl)-2-(methylamino)ethanol
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in biochemical studies involving esterases and other enzymes.
Medicine: May serve as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate depends on its specific application. In biochemical contexts, it may interact with enzymes that hydrolyze esters, leading to the release of the active carboxylic acid and alcohol components. The molecular targets and pathways involved would vary based on the specific biological or chemical system.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate
- Ethyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate
- Propyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate
Uniqueness
Tert-butyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate is unique due to the presence of the tert-butyl group, which can influence its reactivity and physical properties. The tert-butyl group provides steric hindrance, which can affect the compound’s stability and interactions with other molecules.
Properties
IUPAC Name |
tert-butyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO2/c1-13(2,3)18-12(17)11(16-4)9-6-5-8(14)7-10(9)15/h5-7,11,16H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVOBHYLTUFFHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=C(C=C(C=C1)F)F)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.